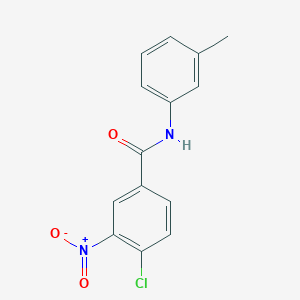

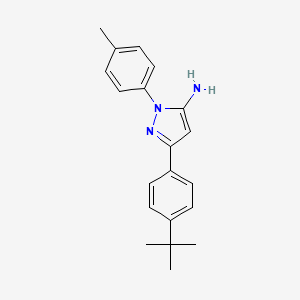

![molecular formula C16H16N4O B5555614 6-氨基-3-甲基-4-(2-苯乙基)-1,4-二氢吡喃并[2,3-c]吡唑-5-甲腈](/img/structure/B5555614.png)

6-氨基-3-甲基-4-(2-苯乙基)-1,4-二氢吡喃并[2,3-c]吡唑-5-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-amino-dihydropyrano[2,3-c]pyrazole derivatives is achieved via one-pot, four-component condensation reactions involving aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This process is facilitated by the use of ionic liquids such as [Et3NH][HSO4] and other catalysts like trisodium citrate dihydrate and titanium dioxide nano-sized particles, which offer an eco-friendly and efficient alternative to conventional solvents. These methods provide excellent yields, short reaction times, and mild reaction conditions, while allowing for catalyst reusability (Nikalje et al., 2016), (Karimi-Jaberi et al., 2013), (Shaterian & Azizi, 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively investigated using techniques such as FT-IR, NMR, and mass spectral data, which confirm the presence of the dihydropyrano[2,3-c]pyrazole scaffold. Structural investigations are complemented by computational methods like DFT, which aid in understanding the electronic and geometric parameters critical to their biological activity (Kumar et al., 2020), (Fatma et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions that enable the synthesis of a wide array of derivatives with potential biological activities. Reactions include cyclocondensation, interaction with different electrophiles, and further functionalization, which lead to the creation of novel molecules with enhanced properties and potential for application in drug discovery (Ahmed et al., 2002), (El-ziaty et al., 2018).

科学研究应用

缓蚀

吡喃并吡唑衍生物的一个显著应用是在缓蚀领域。这些化合物已被研究用于保护腐蚀环境中的低碳钢的有效性。例如,研究表明,这些衍生物表现出较高的缓蚀效率,并且随着缓蚀剂浓度的增加而增加。它们在低碳钢表面的吸附遵循朗缪尔吸附等温线,表明通过在金属表面形成保护层而具有强大且高效的抑制机制。这些发现对于从事金属保存和防腐处理的行业至关重要 (Yadav 等人,2016 年)。

抗菌和抗病毒活性

吡喃并吡唑衍生物也已被合成并评估其抗菌和抗病毒特性。某些衍生物对包括细菌和病毒在内的各种病原体显示出有希望的结果。此应用在开发新的治疗剂中尤为相关,为传染病治疗提供了新的途径。这些化合物在针对特定病毒(如单纯疱疹病毒 1 型 (HSV-1))的抗病毒评估中的探索突出了它们在抗病毒治疗中的潜力 (Shamroukh 等人,2007 年)。

抗癌活性

另一个重要的研究领域是评估吡喃并吡唑衍生物的抗癌活性。研究已经通过各种机制(包括通过 P53 非依赖性途径阻断细胞周期)鉴定了具有潜在抗肿瘤特性的某些衍生物。这些发现有助于癌症研究,为癌症治疗的新治疗策略提供了见解。这些化合物的纳米制剂可以改善理化和释放曲线,进一步突出了它们在生物医学应用中的潜力 (孙等人,2019 年)。

绿色合成方法

该化合物及其衍生物在绿色合成方法的开发中也至关重要。例如,抗坏血酸钠已被用作稠合功能化吡唑合成的催化剂,证明了该化合物在环保化学合成中的多功能性。这种方法符合对可持续和环境友好的化学过程日益重视,展示了该化合物在推进绿色化学中的作用 (Kiyani & Bamdad,2018 年)。

作用机制

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Pyrazole derivatives have been shown to interact with various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Pyrazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .

Result of Action

Based on the known activities of similar pyrazole derivatives, it could potentially exhibit anti-inflammatory, antitumor, or antimicrobial effects .

属性

IUPAC Name |

6-amino-3-methyl-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-14-12(8-7-11-5-3-2-4-6-11)13(9-17)15(18)21-16(14)20-19-10/h2-6,12H,7-8,18H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUJSCJUGNRNCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)